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molecular formula C2H6OTi B144783 Titanium tetraethoxide CAS No. 3087-36-3

Titanium tetraethoxide

Cat. No. B144783
M. Wt: 93.94 g/mol
InChI Key: WLPSNBGDESCKIL-UHFFFAOYSA-N
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Patent
US08906448B2

Procedure details

Organic butyl titanate solution is mixed with a solvent (denatured ethanol) and graphite. The butyl titanate and solvent undergo a metathetical ligand exchange (room temperature decomposition) to form titanium tetraethanolate, butanol, and ethanol. The alcohols are then decanted, and the resulting slurry is then heated at 350° C. to completely decompose the remaining organic components, resulting in TiO2 being deposited on the basal plane surface of the graphite.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
titanium tetraethanolate

Identifiers

REACTION_CXSMILES
CC[CH2:3][CH2:4][O-:5].CC[CH2:8][CH2:9][O-:10].CC[CH2:13][CH2:14][O-:15].CC[CH2:18][CH2:19][O-:20].[Ti+4:21].C(O)CCC>C(O)C>[CH2:4]([O-:5])[CH3:3].[CH2:9]([O-:10])[CH3:8].[CH2:14]([O-:15])[CH3:13].[CH2:19]([O-:20])[CH3:18].[Ti+4:21] |f:0.1.2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a metathetical ligand exchange (room temperature decomposition)

Outcomes

Product
Name
titanium tetraethanolate
Type
product
Smiles
C(C)[O-].C(C)[O-].C(C)[O-].C(C)[O-].[Ti+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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